N-(1-Cyanocyclobutyl)-4-pyrrol-1-ylbenzamide
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Overview
Description
“N-(1-Cyanocyclobutyl)benzamide” is a chemical compound with the CAS Number: 1306604-17-0. It has a molecular weight of 200.24 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for “N-(1-Cyanocyclobutyl)benzamide” is1S/C12H12N2O/c13-9-12(7-4-8-12)14-11(15)10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2,(H,14,15)
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
“N-(1-Cyanocyclobutyl)benzamide” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
One study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, suitable as antimicrobial agents, via a versatile, readily accessible compound similar to N-(1-Cyanocyclobutyl)-4-pyrrol-1-ylbenzamide. These compounds showed promising results in both antibacterial and antifungal activities in vitro (Darwish et al., 2014).
Antimicrobial and Antitubercular Studies
Another research effort synthesized a series of compounds with structures related to this compound and evaluated their in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. Several of these compounds exhibited activities comparable to established standard drugs (Haddad et al., 2015).
Novel Spirocyclic Skeleton Discovery
Research identified a novel compound, Cyanogramide, with a unique spirocyclic pyrrolo[1,2-c]imidazole skeleton, from a marine-derived bacterium. This compound demonstrated the potential to reverse drug resistance in various cancer cell lines, indicating its significance in medical research (Fu et al., 2014).
Gold Catalysis in Synthesis
A study utilized gold catalysis for converting various N-propargyl ynamides into bicyclic and tricyclic pyrroles. This research has implications for the synthesis of complex organic structures, a field where this compound-related compounds might play a role (Tokimizu et al., 2015).
Monoamine Oxidase Inactivation Study
Another study found that 1-Phenylcyclobutylamine, a compound structurally related to this compound, acts as both a substrate and an irreversible inactivator of monoamine oxidase. This discovery contributes to understanding the mechanisms of enzyme inactivation, which can be crucial for developing novel therapeutic agents (Silverman & Zieske, 1986).
Safety and Hazards
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c17-12-16(8-3-9-16)18-15(20)13-4-6-14(7-5-13)19-10-1-2-11-19/h1-2,4-7,10-11H,3,8-9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUKGSIPXMIHRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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